molecular formula C8H5Cl3O B3006308 2-(2,6-Dichlorophenyl)acetyl chloride CAS No. 61875-53-4

2-(2,6-Dichlorophenyl)acetyl chloride

Cat. No. B3006308
CAS RN: 61875-53-4
M. Wt: 223.48
InChI Key: VFRDBQGBQYINBH-UHFFFAOYSA-N
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Patent
US07795292B2

Procedure details

A solution of (2,6-dichloro-phenyl)-acetonitrile (Intermediate A1) (commercially available at Aldrich) (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) was treated with KOH (30 g) and the mixture was heated to 80° C. for 20 h. The mixture was quenched with HCl until pH 3. The product was extracted with chloroform (5×50 mL). The extracts were combined, dried over MgSO4, filtered and evaporated to dryness. The product was (2,6-dichloro-phenyl)-acetic acid, 17 g (83%). A solution of (2,6-dichloro-phenyl)-acetic acid (10 g, 49 mmol) in benzene (200 mL) was treated with oxalyl chloride (32 mL, 2M in dichloromethane) followed by a few drops of dimethyl formamide. The mixture was allowed to stir for 3.5 h at rt. The solvent was removed under vacuum to give ˜11.5 g of (2,6-dichloro-phenyl)-acetyl chloride (Intermediate A2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC=C(Cl)C=1CC#N.[OH-].[K+].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[CH2:22][C:23]([OH:25])=O.C(Cl)(=O)C(Cl)=O>C(O)C.C1C=CC=CC=1.CN(C)C=O.O>[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[CH2:22][C:23]([Cl:1])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)O
Name
Quantity
32 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir for 3.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with HCl until pH 3
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.